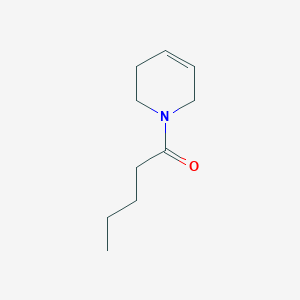
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, partially saturated with hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Attachment of the Pentan-1-one Group: This step may involve a Friedel-Crafts acylation reaction, where the dihydropyridine ring is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine or piperidine compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways, leading to changes in cellular behavior.
相似化合物的比较
Similar Compounds
Pyridine: A fully unsaturated six-membered ring with one nitrogen atom.
Piperidine: A fully saturated six-membered ring with one nitrogen atom.
Dihydropyridine Derivatives: Compounds with similar partially saturated ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is unique due to its specific structure, which combines a dihydropyridine ring with a pentan-1-one group. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
属性
CAS 编号 |
52031-29-5 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(3,6-dihydro-2H-pyridin-1-yl)pentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h4-5H,2-3,6-9H2,1H3 |
InChI 键 |
MPRXSXOPGXRGIO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)N1CCC=CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


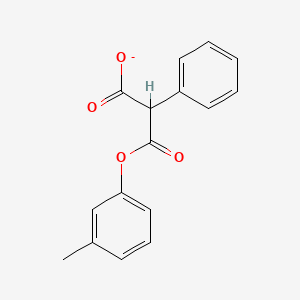
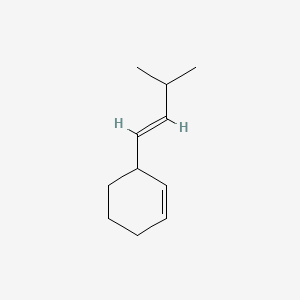
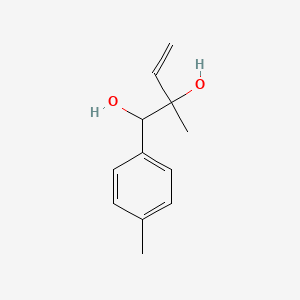
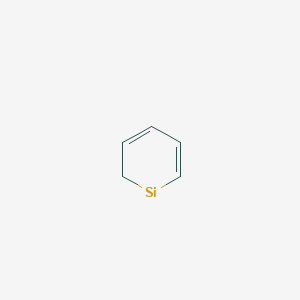
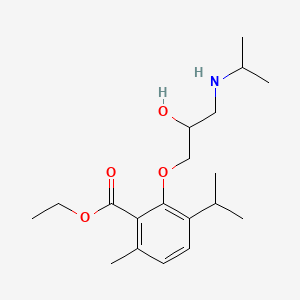
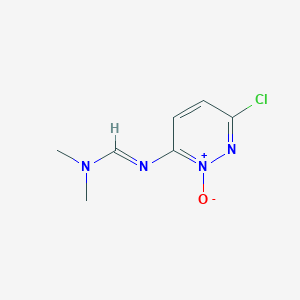

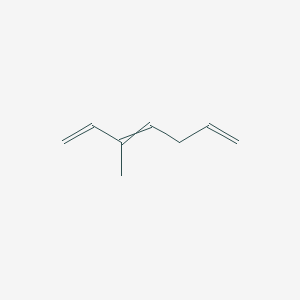
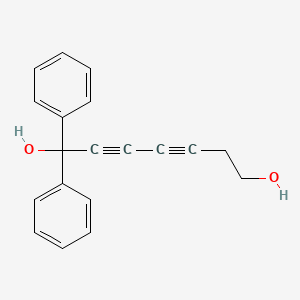
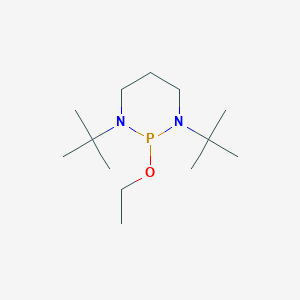
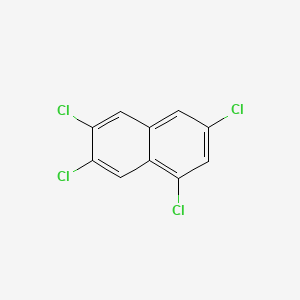
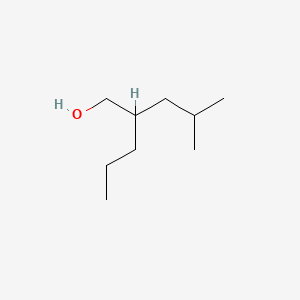
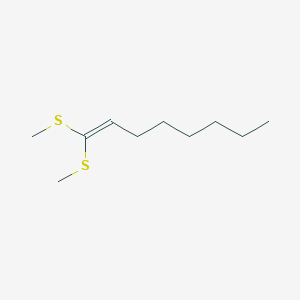
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
